REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([Br:14])[C:11]([O:15][CH3:16])=[CH:10][C:6]=1[C:7](O)=[O:8])(O)=[O:2].[NH2:17]C(N)=O>O>[Br:14][C:12]1[CH:13]=[C:5]2[C:6](=[CH:10][C:11]=1[O:15][CH3:16])[C:7](=[O:8])[NH:17][C:1](=[O:2])[CH2:4]2
|
Name
|
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC1=C(C(=O)O)C=C(C(=C1)Br)OC
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
at 195° C
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a brown-black solid, 106 mg, (50%)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2CC(NC(C2=CC1OC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |